

# Hydrocinnamaldehyde: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *Hydrocinnamaldehyde*

Cat. No.: *B1666312*

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An In-depth Examination of the Synthesis, Physicochemical Properties, and Analytical Methods for **Hydrocinnamaldehyde**

CAS Number: 104-53-0 Molecular Formula:  $C_9H_{10}O$

This technical guide provides a comprehensive overview of **hydrocinnamaldehyde**, a valuable compound in various research and development sectors. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and analytical characterization.

## Core Chemical and Physical Data

**Hydrocinnamaldehyde**, also known as 3-phenylpropanal, is an organic compound with a distinct chemical profile. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development applications.<sup>[1][2][3][4][5][6]</sup>

Property	Value	Source(s)
CAS Number	104-53-0	[1][2][5]
Molecular Weight	134.18 g/mol	[2][3][5]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O	[2][3]
Appearance	Colorless liquid	[2][4]
Density	1.018 - 1.019 g/cm <sup>3</sup> at 25 °C	[4][5][6]
Boiling Point	224 °C	[4]
Melting Point	-42 °C	[4]
Solubility	Insoluble in water; soluble in oils and ethanol	[3][7]
Refractive Index	n <sub>20</sub> /D 1.520 - 1.532	[2]

## Synthesis of Hydrocinnamaldehyde

The primary industrial synthesis of **hydrocinnamaldehyde** is achieved through the selective hydrogenation of cinnamaldehyde.[1][4] This process involves the reduction of the carbon-carbon double bond in the cinnamaldehyde molecule while preserving the aldehyde functional group.

## Experimental Protocol: Catalytic Hydrogenation of Cinnamaldehyde

This protocol describes a general laboratory procedure for the synthesis of **hydrocinnamaldehyde**.

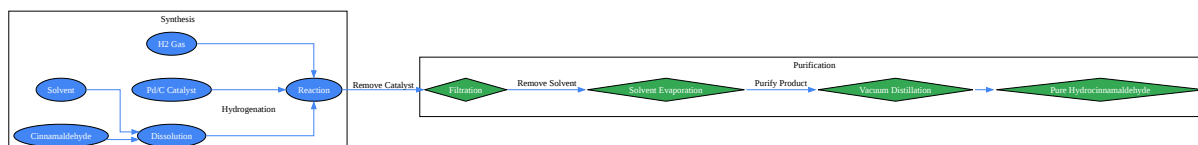
Materials:

- Cinnamaldehyde
- Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
- Solvent (e.g., ethanol, ethyl acetate, or methanol)[1]

- Hydrogen gas (H<sub>2</sub>)
- Filtration apparatus (e.g., Celite or filter paper)
- Rotary evaporator

Procedure:

- In a suitable reaction vessel, dissolve cinnamaldehyde in the chosen solvent.
- Add the Pd/C catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.
- Seal the reaction vessel and purge it with an inert gas, such as nitrogen or argon, to remove air.
- Introduce hydrogen gas into the vessel, typically at a controlled pressure (e.g., 20 bar).<sup>[1]</sup>
- Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature up to 150 °C) to ensure efficient mixing and reaction kinetics.<sup>[1]</sup>
- Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite or suitable filter paper to remove the Pd/C catalyst.
- Wash the filter cake with a small amount of the solvent to recover any adsorbed product.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
- The resulting crude product can be further purified by vacuum distillation to obtain pure **hydrocinnamaldehyde**.

Experimental Workflow: Synthesis and Purification of **Hydrocinnamaldehyde**

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Caption: A flowchart illustrating the key steps in the synthesis and purification of **hydrocinnamaldehyde**.

## Analytical Characterization

Accurate identification and quantification of **hydrocinnamaldehyde** are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for this analysis.

## Experimental Protocol: Quantitative Analysis by GC-MS

This protocol provides a general method for the quantitative analysis of **hydrocinnamaldehyde**.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

- Capillary column suitable for the analysis of aldehydes (e.g., a non-polar or mid-polar column like DB-5ms)
- Autosampler

#### Reagents and Standards:

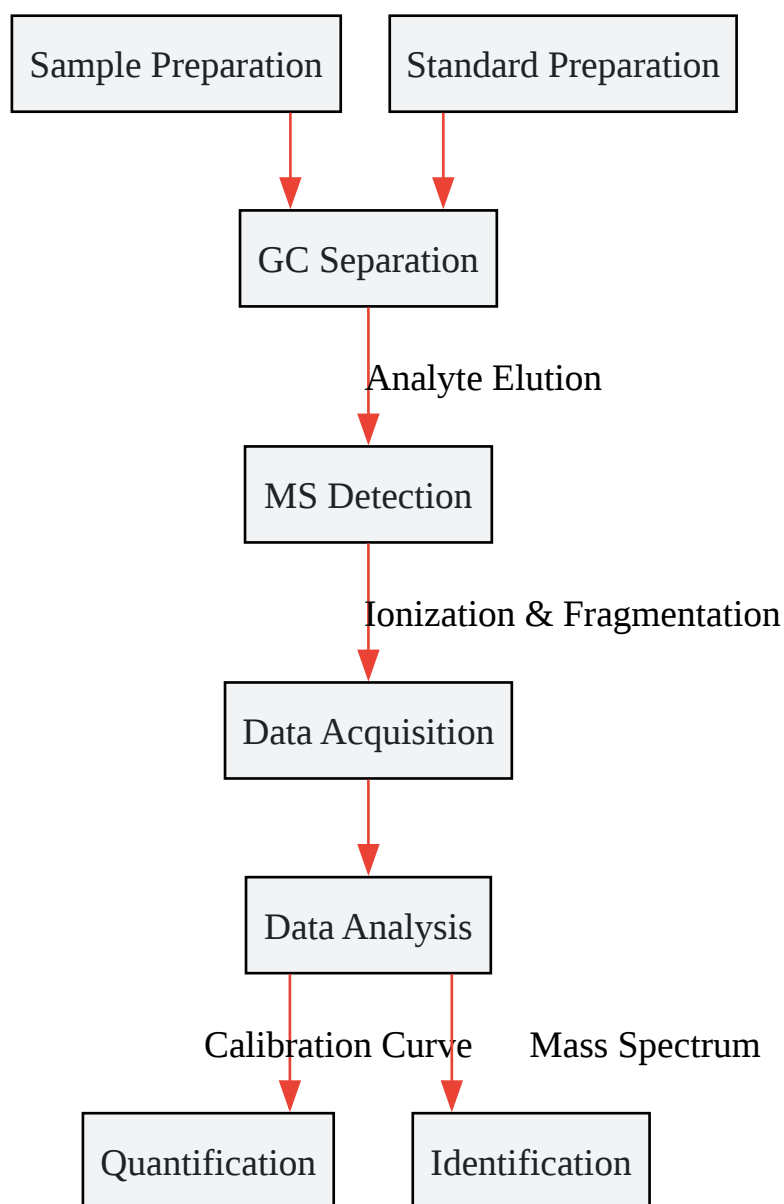
- High-purity **hydrocinnamaldehyde** standard
- Solvent for sample and standard dilution (e.g., hexane or ethyl acetate)
- Internal standard (optional, for improved quantitation)

#### Procedure:

- Standard Preparation: Prepare a stock solution of **hydrocinnamaldehyde** in the chosen solvent. From this stock solution, prepare a series of calibration standards at different concentrations. If using an internal standard, add it to all standards and samples at a constant concentration.
- Sample Preparation: Dilute the sample containing **hydrocinnamaldehyde** in the same solvent used for the standards to a concentration that falls within the calibration range.
- GC-MS Analysis:
  - Injection: Inject a small volume (e.g., 1  $\mu$ L) of the prepared standards and samples into the GC.
  - GC Conditions:
    - Injector Temperature: Typically set around 250 °C.
    - Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) to ensure good separation.
    - Carrier Gas: Use an inert gas like helium at a constant flow rate.

- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) is commonly used.
  - Scan Mode: For quantification, Selected Ion Monitoring (SIM) mode is often preferred for higher sensitivity and selectivity. For identification, a full scan mode is used to obtain the mass spectrum.
- Data Analysis:
  - Identify the **hydrocinnamaldehyde** peak in the chromatogram based on its retention time and mass spectrum.<sup>[8]</sup> The mass spectrum of **hydrocinnamaldehyde** shows characteristic fragments that can be used for confirmation.<sup>[9]</sup>
  - Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) of the standards against their concentrations.
  - Determine the concentration of **hydrocinnamaldehyde** in the samples by interpolating their peak areas on the calibration curve.

Logical Relationship: GC-MS Analysis Workflow



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Caption: A diagram showing the logical flow of a typical GC-MS analysis for **hydrocinnamaldehyde**.

## Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of **hydrocinnamaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the molecular structure of **hydrocinnamaldehyde**. The  $^1\text{H}$  NMR spectrum will show characteristic signals for the aldehydic proton, the aromatic protons, and the two methylene groups.[10]  $^{13}\text{C}$  NMR provides information on the carbon skeleton of the molecule.[11]

Mass Spectrometry (MS):

- The mass spectrum of **hydrocinnamaldehyde** obtained by GC-MS provides a unique fragmentation pattern that serves as a fingerprint for its identification.[8][9] The molecular ion peak and characteristic fragment ions can be used to confirm the presence of the compound.

This technical guide provides foundational information for professionals working with **hydrocinnamaldehyde**. For specific applications, further optimization of the described protocols may be necessary.

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